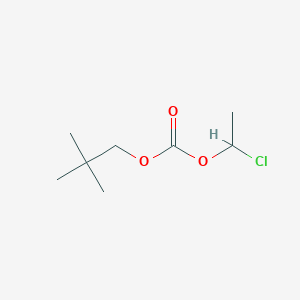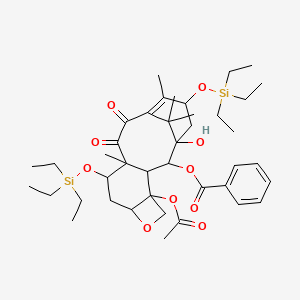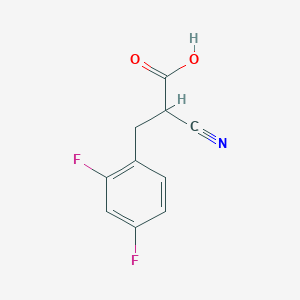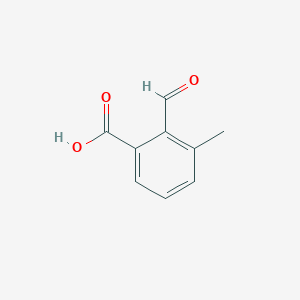![molecular formula C8H19ClN2O2 B12292861 2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato es un compuesto químico con una estructura única que incluye un grupo amino, una cadena principal de butanamida y un grupo terc-butiloxi
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato típicamente implica la reacción de 2-amino-3-hidroxibutanamida con cloruro de terc-butilo en presencia de una base como el hidróxido de sodio. La reacción procede a través de la formación de un intermedio, que luego se trata con ácido clorhídrico para producir el producto final .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar las oximas o nitrilos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas o alcoholes.
Sustitución: El grupo terc-butiloxi se puede sustituir con otros grupos funcionales utilizando los reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo para reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir oximas, mientras que la reducción puede producir aminas primarias .
Aplicaciones Científicas De Investigación
2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se ha investigado su posible papel en las vías bioquímicas y como sonda en estudios de biología molecular.
Medicina: Se ha explorado su posible efecto terapéutico y como precursor en la síntesis de compuestos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato involucra su interacción con objetivos moleculares específicos. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo terc-butiloxi puede mejorar la estabilidad y solubilidad del compuesto. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-amino-3-metil-2-(propan-2-il)butanoico ácido clorhidrato
- 2-amino-2-metilpropan-1-ol
- 2-amino-3-(2-metoxifenil)-2-metilpropan-1-ol clorhidrato
Unicidad
2-amino-3-[(2-metilpropan-2-il)oxi]butanamida;clorhidrato es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y físicas distintas. Esta singularidad lo hace valioso en diversas aplicaciones, particularmente en campos que requieren reactividad y estabilidad específicas .
Propiedades
Fórmula molecular |
C8H19ClN2O2 |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H2,10,11);1H |
Clave InChI |
VVNODVSZQKXIHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)N)N)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
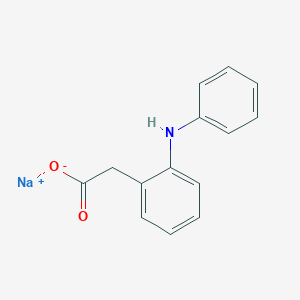
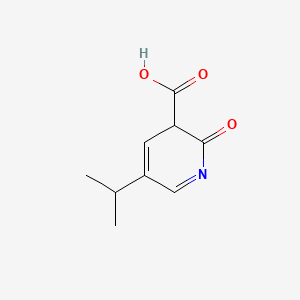
![8-[(S)-Hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B12292818.png)
